(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and two methyl groups, along with a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with similar reactivity but lacking the morpholino group.
1,3-Dimethylpyrazole: Another related compound without the bromine substitution.
2,6-Dimethylmorpholine: Shares the morpholino group but lacks the pyrazole ring.
Uniqueness
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the brominated pyrazole and the morpholino group allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C12H18BrN3O2 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C12H18BrN3O2/c1-7-5-16(6-8(2)18-7)12(17)11-10(13)9(3)14-15(11)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
NTSLVKDZEGAXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C(=NN2C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.